molecular formula C20H22N2O5 B11947463 Carbobenzyloxyglycylsarcosine benzyl ester CAS No. 148205-75-8

Carbobenzyloxyglycylsarcosine benzyl ester

Cat. No.: B11947463
CAS No.: 148205-75-8
M. Wt: 370.4 g/mol
InChI Key: MCUXNOOYMRNWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxyglycylsarcosine benzyl ester typically involves the esterification of glycine derivatives. One common method includes the reaction of carbobenzyloxyglycine with sarcosine benzyl ester under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyglycylsarcosine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbobenzyloxyglycylsarcosine benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of carbobenzyloxyglycylsarcosine benzyl ester involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxyglycylleucylglycine benzyl ester
  • Carbobenzyloxyalanylglycylglycine benzyl ester
  • Carbobenzyloxyphenylalanylglycine benzyl ester

Uniqueness

Carbobenzyloxyglycylsarcosine benzyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzyl ester group provides stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

148205-75-8

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C20H22N2O5/c1-22(13-19(24)26-14-16-8-4-2-5-9-16)18(23)12-21-20(25)27-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,21,25)

InChI Key

MCUXNOOYMRNWDH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OCC1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.